1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride is a specialized organic compound featuring an imidazolinium structure, characterized by the presence of two distinct aryl groups: a 2,6-diisopropylphenyl group and a 2,4,6-trimethylphenyl group. Its molecular formula is C₁₈H₁₈ClN₂, with a molecular weight of approximately 308.80 g/mol. This compound is primarily recognized for its role as a catalyst in various organic reactions, particularly in the synthesis of complex molecules.
Currently, there is no documented information on a specific mechanism of action for DPTMIC. Its potential applications likely rely on its combined properties, including ionic conductivity, thermal stability, and the ability to dissolve various substances.
1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride belongs to a class of ionic liquids (ILs) known as N-heterocyclic carbenes (NHCs). NHCs possess a unique ring structure containing two nitrogen atoms and a positively charged carbon atom. This particular NHC structure can bind to transition metals, forming stable complexes. Research suggests these complexes exhibit high catalytic activity in various organic transformations [].
While research directly on 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride as an NHC ligand appears limited, studies on related NHCs with similar structures demonstrate their potential in catalysis [].
While specific biological activities of 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride are not extensively documented, compounds within the imidazolium class often exhibit notable biological properties. These include:
Further studies are necessary to elucidate the specific biological effects of this compound.
The synthesis of 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride typically involves:
1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride finds applications in:
Several compounds share structural similarities with 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride. Notable examples include:
Compound Name | Structure | Unique Features |
---|---|---|
1-(2,4,6-Trimethylphenyl)-3-(2,4-dimethylphenyl)-imidazolinium chloride | Structure | Higher methyl substitution may affect reactivity. |
1-(Phenyl)-3-methylimidazolium chloride | Structure | Simpler structure; less steric hindrance. |
1-(Benzyl)-3-methylimidazolium chloride | Structure | Different aryl substituent; varied catalytic properties. |
The uniqueness of 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride lies in its sterically hindered structure which enhances its catalytic activity compared to less hindered analogs. This steric bulk can significantly influence reaction pathways and selectivity.
1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride is a saturated N-heterocyclic carbene (NHC) precursor. Its systematic IUPAC name reflects the substituents on the imidazolinium core: a 2,6-diisopropylphenyl group attached to the nitrogen at position 1 and a 2,4,6-trimethylphenyl (mesityl) group at position 3. The molecular formula C₂₄H₃₃ClN₂ corresponds to a molar mass of 384.99 g/mol, with a chloride counterion balancing the positively charged imidazolinium ring.
Component | Formula | Contribution to Molar Mass |
---|---|---|
2,6-Diisopropylphenyl | C₁₁H₁₇ | 147.26 g/mol |
2,4,6-Trimethylphenyl | C₉H₁₁ | 119.20 g/mol |
Imidazolinium core | C₄H₆N₂⁺ | 82.10 g/mol |
Chloride ion | Cl⁻ | 35.45 g/mol |
The compound’s structure features a fully saturated imidazoline backbone (4,5-dihydroimidazoline), distinguishing it from unsaturated imidazolium analogs like 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride.
No direct crystallographic data for this compound is available in the provided literature. However, insights into its conformational behavior can be inferred from structurally related NHC precursors:
Steric Effects:
The 2,6-diisopropylphenyl group introduces significant steric bulk, while the mesityl substituent at position 3 provides additional electronic and steric shielding. This combination likely enforces a rigid, non-planar geometry, minimizing π-stacking interactions between adjacent molecules.
Hydrogen-Bonding Networks:
In analogous imidazolinium salts (e.g., 2,3-dimethyl-1H-imidazol-3-ium chloride), the protonated nitrogen forms strong hydrogen bonds with chloride anions (N–H⋯Cl distances ~2.1 Å), while weaker interactions occur between aromatic protons and chloride. Similar interactions are anticipated in this compound, stabilizing the solid-state structure.
The saturated imidazolinium core reduces electronic delocalization compared to unsaturated imidazolium salts. This minimizes π-backbonding to metal centers, altering catalytic behavior. For example, unsaturated NHCs (e.g., IMes·HCl) exhibit stronger σ-donating and π-accepting capabilities, enhancing metal-carbene bond stability.
While saturated imidazolinium salts are less commonly employed in catalysis, their steric bulk can stabilize reactive metal complexes. In contrast, unsaturated imidazolium salts dominate in transition-metal catalysis due to their tunable electronic properties.
Irritant